Chemical structure and properties of Sulindac Sulfone Acyl-beta-D-Glucuronide
Chemical structure and properties of Sulindac Sulfone Acyl-beta-D-Glucuronide
[1]
Executive Summary
Sulindac Sulfone Acyl-β-D-Glucuronide (CAS: 60018-37-3) is the primary urinary metabolite of the non-steroidal anti-inflammatory drug (NSAID) Sulindac.[1] While Sulindac itself is a prodrug activated by reduction to its sulfide form, the irreversible oxidation to Sulindac Sulfone (Exisulind) represents a major clearance pathway. The subsequent conjugation of the sulfone with glucuronic acid forms this acyl glucuronide.
For drug development professionals, this compound represents a critical "soft spot" in metabolic stability. As an acyl glucuronide, it possesses inherent chemical reactivity—specifically acyl migration and hydrolysis —which complicates bioanalysis and poses potential risks for idiosyncratic toxicity via protein adduct formation.[2][3] This guide details its structural properties, metabolic genesis, stability profiles, and protocols for synthesis and analysis.
Part 1: Chemical Architecture & Properties
Structural Identity
The molecule consists of the oxidized indene scaffold of Sulindac Sulfone linked via an ester bond to the anomeric carbon (C1) of β-D-glucuronic acid. Unlike ether glucuronides, this ester linkage is susceptible to nucleophilic attack and hydrolysis.
| Property | Data |
| IUPAC Name | (2S,3S,4S,5R,6S)-6-[2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfonylphenyl)methylidene]inden-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
| Common Name | Sulindac Sulfone Glucuronide |
| CAS Number | 60018-37-3 |
| Molecular Formula | C₂₆H₂₅FO₁₀S |
| Molecular Weight | 548.53 g/mol |
| Aglycone | Sulindac Sulfone (Exisulind) |
| Linkage Type | Acyl-glucuronide (Ester) |
| Stereochemistry | β-anomer (at C1 of glucuronic acid); Z-isomer (at indene alkene) |
Physicochemical Characteristics[6][7][8][9]
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Solubility: Highly soluble in polar organic solvents (DMSO, Methanol) and aqueous buffers > pH 7.0. Limited solubility in acidic media due to the carboxylic acid on the sugar moiety.
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pKa: The glucuronic acid moiety typically exhibits a pKa ~3.5–4.0, making it ionized at physiological pH.
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UV Absorbance: Retains the characteristic indene chromophore of the parent drug (λmax ~280–320 nm).
Part 2: Biosynthesis and Metabolic Pathway
Sulindac is a prodrug that undergoes reversible reduction to the active Sulfide and irreversible oxidation to the inactive Sulfone .[4] The Sulfone is then heavily glucuronidated and excreted in urine. Approximately 50% of an oral dose of Sulindac is eliminated as the Sulfone and its conjugate.[1][5]
Pathway Visualization
The following diagram illustrates the metabolic divergence of Sulindac, highlighting the irreversible formation of the Sulfone and its subsequent glucuronidation.
Figure 1: Metabolic fate of Sulindac.[6][7] The formation of Sulindac Sulfone Acyl-Glucuronide represents the terminal clearance step for the oxidized metabolite.
Part 3: Stability & Reactivity (The "Acyl Glucuronide Risk")
As a Senior Application Scientist, it is imperative to note that Sulindac Sulfone Acyl-Glucuronide is chemically unstable . Unlike ether glucuronides, acyl glucuronides are reactive electrophiles.
Acyl Migration
Under physiological conditions (pH 7.4) or during sample processing, the aglycone moiety can migrate from the C1 position to the C2, C3, and C4 hydroxyl groups of the glucuronic acid. This leads to a mixture of isomers (β-glucuronidase resistant) that complicates quantification.
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Mechanism: Base-catalyzed nucleophilic attack by the adjacent hydroxyl group on the ester carbonyl.
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Consequence: Analytical error (underestimation of metabolite) and potential toxicity (isomers can open to form aldehydes that bind proteins).
Hydrolysis
The ester bond is labile. In the presence of β-glucuronidase (bacterial or tissue-specific) or strong base, it hydrolyzes back to Sulindac Sulfone.
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Protocol Note: Plasma/urine samples must be acidified (pH < 4) immediately upon collection to prevent degradation or migration.
Part 4: Experimental Protocols
Analytical Detection (LC-MS/MS)
Quantification requires a validated method that separates the 1-β-acyl glucuronide from its migration isomers.
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Column: C18 Reverse Phase (e.g., Kinetex C18, 100 Å, 2.1 x 50 mm).
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Mobile Phase:
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A: 0.1% Formic Acid in Water.
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B: 0.1% Formic Acid in Acetonitrile.
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Note: Avoid high pH mobile phases which accelerate acyl migration.
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Mass Spectrometry (ESI Negative Mode):
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Acyl glucuronides ionize well in negative mode due to the carboxylic acid on the sugar.
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Precursor Ion: m/z 547.1 [M-H]⁻
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Product Ion: m/z 371.0 [Aglycone-H]⁻ (Loss of glucuronic acid moiety, -176 Da).
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Enzymatic Synthesis (Microsomal Incubation)
For generating small quantities of the metabolite for reference:
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Reagents: Human Liver Microsomes (HLM) or recombinant UGT1A9/2B7.
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Substrate: Sulindac Sulfone (100 µM).
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Cofactor: UDP-glucuronic acid (UDPGA, 2-5 mM).
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Buffer: Tris-HCl (pH 7.4) with MgCl₂ (5 mM).
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Activator: Alamethicin (pore-forming peptide to access luminal UGTs).
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Procedure: Incubate at 37°C for 60-120 mins. Quench with ice-cold acetonitrile containing 1% formic acid. Centrifuge and purify supernatant via HPLC.
Part 5: References
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Duggan, D. E., et al. (1977).[7] "The metabolism of sulindac." Clinical Pharmacology & Therapeutics. Link (Foundational study establishing the Sulfone glucuronide as major urinary metabolite).
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Brunell, D., et al. (2011). "Sulindac Metabolism and Synergy with Tumor Necrosis Factor-α in a Drug-Inflammation Interaction Model." Journal of Pharmacology and Experimental Therapeutics. (Details LC-MS/MS transitions for Sulindac metabolites).
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FDA Prescribing Information. "Clinoril (Sulindac) Tablets." (Confirms pharmacokinetic elimination data).
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PubChem Compound Summary. "Sulindac sulfone glucuronide." (Chemical structure and identifiers).
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Shipkova, M., et al. (2003). "Acyl glucuronide drug metabolites: toxicological and analytical implications." Therapeutic Drug Monitoring. Link (General reference for acyl glucuronide reactivity and migration mechanisms).
Sources
- 1. Sulindac | C20H17FO3S | CID 1548887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. Kinetic modelling of acyl glucuronide and glucoside reactivity and development of structure–property relationships - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Clinical pharmacokinetics of sulindac. A dynamic old drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
